molecular formula C8H17O6P B3055776 Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester CAS No. 66802-68-4

Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester

Cat. No.: B3055776
CAS No.: 66802-68-4
M. Wt: 240.19 g/mol
InChI Key: BOUKCOCRJJHYDR-UHFFFAOYSA-N
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Description

Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester, also known as triethyl phosphonoacetate, is an organophosphorus compound with the molecular formula C8H17O5P. This compound is widely used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester typically involves the reaction of diethyl phosphite with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

(C2H5O)2P(O)H+BrCH2CO2C2H5(C2H5O)2P(O)CH2CO2C2H5+HBr(C_2H_5O)_2P(O)H + BrCH_2CO_2C_2H_5 \rightarrow (C_2H_5O)_2P(O)CH_2CO_2C_2H_5 + HBr (C2​H5​O)2​P(O)H+BrCH2​CO2​C2​H5​→(C2​H5​O)2​P(O)CH2​CO2​C2​H5​+HBr

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Addition Reactions: Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester acts as a nucleophile in various addition reactions. For example, it can react with aldehydes and ketones in the Horner-Wadsworth-Emmons reaction to form alkenes.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of phosphonic acid derivatives and ethanol.

    Esterification: It can participate in esterification reactions with alcohols to form different esters.

Common Reagents and Conditions

    Bases: Sodium hydride, potassium tert-butoxide

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Tetrahydrofuran, dichloromethane

Major Products Formed

    Alkenes: Formed via the Horner-Wadsworth-Emmons reaction

    Phosphonic Acids: Formed via hydrolysis

    Various Esters: Formed via esterification

Scientific Research Applications

Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester has several applications in scientific research:

    Organic Synthesis: It is widely used in the synthesis of alkenes through the Horner-Wadsworth-Emmons reaction.

    Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science:

    Biological Studies: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester primarily involves its role as a nucleophile in various chemical reactions. In the Horner-Wadsworth-Emmons reaction, the compound reacts with aldehydes or ketones to form a stabilized carbanion intermediate, which then undergoes elimination to form the desired alkene product. The reaction mechanism can be summarized as follows:

    Formation of Carbanion: The base deprotonates the phosphonate ester, forming a carbanion.

    Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

    Elimination: The intermediate undergoes elimination to form the alkene product and a phosphonate byproduct.

Comparison with Similar Compounds

Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester can be compared with other similar compounds, such as:

    Trimethyl phosphonoacetate: Similar in structure but with methyl groups instead of ethyl groups. It is also used in the Horner-Wadsworth-Emmons reaction.

    Diethyl phosphonoacetic acid: Lacks the ester group and is used in different synthetic applications.

    Triethyl phosphonoacetate: Another similar compound with slight variations in its reactivity and applications.

The uniqueness of this compound lies in its versatility and efficiency in the Horner-Wadsworth-Emmons reaction, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O6P/c1-4-11-8(9)7-14-15(10,12-5-2)13-6-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUKCOCRJJHYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446899
Record name Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66802-68-4
Record name Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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